molecular formula C17H11BrClN3O3S B8691308 4-[5-(Bromomethyl)-1,3-oxazol-2-yl]-6-chloro-1-(phenylsulfonyl)-1H-indazole

4-[5-(Bromomethyl)-1,3-oxazol-2-yl]-6-chloro-1-(phenylsulfonyl)-1H-indazole

Cat. No. B8691308
M. Wt: 452.7 g/mol
InChI Key: DHKHUINGHBLMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102668B2

Procedure details

(2-(6-Chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)oxazol-5-yl)methanol (1.0 eq., 1 wt, 34.0 g) and triphenylphosphine dibromide (1.3 eq., 1.32 wt, 45.0 g) are stirred in dichloromethane (15 vols, 510 ml) at 20 (±3° C.) under a nitrogen atmosphere for 1 hr. The reaction is then checked by HPLC for completion. Once complete methanol (0.8 vols, 27.2 ml) is added to the reaction, with vigorous stirring 8% w/w sodium hydrogen carbonate solution (10 vols, 340 ml) is added drop wise over 15 minutes (check aqueous pH>7). The mixture is heated to 3° C. (±3° C.) and stirred together for 10 minutes, then separated, the aqueous is back extracted with dichloromethane (5 vols, 170 ml) and the combined dichloromethane layers are washed with water (5 vols, 170 ml). The dichloromethane solution is then evaporated under reduced pressure to a volume of approximately 4 vols. To the solution is added methanol (15 vols, 510 ml) and the solution evaporated under reduced pressure at 260 mbar, 20° C. to remove the remaining dichloromethane down to ˜15 vols. The suspension is then stirred at 20° C. for at least 6 hrs. The solid is filtered, washed with methanol (2×1 vols, 2×34 ml), sucked dry for 20 minutes, then dried under high vacuum at 30° C. (±3° C.) to constant probe temperature to afford 5-(bromomethyl)-2-(6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)oxazole as a beige solid.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
510 mL
Type
solvent
Reaction Step One
Quantity
27.2 mL
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][N:8]2[S:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)(=[O:13])=[O:12])=[C:4]([C:20]2[O:21][C:22]([CH2:25]O)=[CH:23][N:24]=2)[CH:3]=1.[Br-:27].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CO.C(=O)([O-])O.[Na+]>ClCCl>[Br:27][CH2:25][C:22]1[O:21][C:20]([C:4]2[CH:3]=[C:2]([Cl:1])[CH:10]=[C:9]3[C:5]=2[CH:6]=[N:7][N:8]3[S:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)(=[O:13])=[O:12])=[N:24][CH:23]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)C=1OC(=CN1)CO
Name
Quantity
45 g
Type
reactant
Smiles
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
510 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
27.2 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
340 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
stirred together for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added drop wise over 15 minutes (check aqueous pH>7)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous is back extracted with dichloromethane (5 vols, 170 ml)
WASH
Type
WASH
Details
the combined dichloromethane layers are washed with water (5 vols, 170 ml)
CUSTOM
Type
CUSTOM
Details
The dichloromethane solution is then evaporated under reduced pressure to a volume of approximately 4 vols
ADDITION
Type
ADDITION
Details
To the solution is added methanol (15 vols, 510 ml)
CUSTOM
Type
CUSTOM
Details
the solution evaporated under reduced pressure at 260 mbar, 20° C.
CUSTOM
Type
CUSTOM
Details
to remove the remaining dichloromethane down to ˜15 vols
STIRRING
Type
STIRRING
Details
The suspension is then stirred at 20° C. for at least 6 hrs
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with methanol (2×1 vols, 2×34 ml)
CUSTOM
Type
CUSTOM
Details
sucked dry for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 30° C. (±3° C.) to constant probe temperature

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC1=CN=C(O1)C1=C2C=NN(C2=CC(=C1)Cl)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.